6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride

Acyl Fluoride Reactivity Amide Coupling SAR131675 Synthesis

6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride (CAS 1092523-22-2) is a heterocyclic nicotinoyl fluoride derivative with the molecular formula C₈H₈ClFN₂O and a molecular weight of 202.61 g/mol. Its physicochemical properties, including a predicted boiling point of 336.4±42.0 °C and a density of 1.341±0.06 g/cm³, are documented in authoritative chemical databases.

Molecular Formula C8H8ClFN2O
Molecular Weight 202.613
CAS No. 1092523-22-2
Cat. No. B569054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride
CAS1092523-22-2
Molecular FormulaC8H8ClFN2O
Molecular Weight202.613
Structural Identifiers
SMILESCCNC1=C(C=CC(=N1)Cl)C(=O)F
InChIInChI=1S/C8H8ClFN2O/c1-2-11-8-5(7(10)13)3-4-6(9)12-8/h3-4H,2H2,1H3,(H,11,12)
InChIKeyAWDGTGJSUKXFHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(ethylamino)pyridine-3-carbonyl Fluoride (CAS 1092523-22-2): A Critical Intermediate for Selective VEGFR-3 Inhibitor Synthesis


6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride (CAS 1092523-22-2) is a heterocyclic nicotinoyl fluoride derivative with the molecular formula C₈H₈ClFN₂O and a molecular weight of 202.61 g/mol . Its physicochemical properties, including a predicted boiling point of 336.4±42.0 °C and a density of 1.341±0.06 g/cm³, are documented in authoritative chemical databases . Critically, this compound serves as the strategic activated acyl fluoride intermediate in the multi-step synthesis of SAR131675 (S139510), a first-in-class, highly selective, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) originally developed by Sanofi .

6-Chloro-2-(ethylamino)pyridine-3-carbonyl Fluoride: Why In-Class Interchangeability is Not Possible


Simple generic substitution with in-class analogs fails for 6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride because its value is exquisitely tied to a specific, patented synthetic route leading to a single, high-value pharmaceutical intermediate. Its unique reactivity as an acyl fluoride is exploited in the formation of a key carbon-nitrogen bond that constructs the core of SAR131675 [1]. Substitution with a seemingly similar intermediate, such as the corresponding free carboxylic acid (6-Chloro-2-ethylaminonicotinic acid, CAS 1092523-21-1) or a different activated ester, would break this specific convergent strategy, failing to provide the necessary regiospecific reactivity and fundamentally failing to deliver the target molecule SAR131675. Procurement decisions for this intermediate are therefore not about selecting a 'better' compound from a class, but about sourcing the exact, route-defining reagent required to produce a specific inhibitor with well-characterized downstream biological activity .

Quantitative Procurement Evidence for 6-Chloro-2-(ethylamino)pyridine-3-carbonyl Fluoride (1092523-22-2)


Superior Reactivity: Acyl Fluoride vs. Carboxylic Acid for Key Amide Bond Formation

The target compound is an activated acyl fluoride, which is inherently more reactive than its direct precursor, 6-chloro-2-(ethylamino)nicotinic acid, in crucial amide bond-forming reactions. In the patented synthesis of SAR131675, the free carboxylic acid precursor was first synthesized from 2,6-dichloropyridine-3-carboxylic acid and ethylamine with a yield of 62% [1]. This acid was then specifically converted into the target acyl fluoride using cyanuric fluoride and pyridine, as the free acid lacks the electrophilicity required for the direct construction of the 1,8-naphthyridinone core [1]. This conversion is a critical strategic step; attempting to use the carboxylic acid directly would require less efficient and lower-yielding coupling strategies, negatively impacting the overall process [2].

Acyl Fluoride Reactivity Amide Coupling SAR131675 Synthesis Intermediate Comparison

Permissive High Yield in a Patented GMP-Relevant Synthesis Route

The conversion of 6-chloro-2-(ethylamino)nicotinic acid to this specific acyl fluoride is a high-yielding transformation, a prerequisite for a viable commercial pharmaceutical synthesis. In the patent CN102762558A, the target compound was synthesized from 10.5 g (52.3 mmol) of the preceding carboxylic acid, using cyanuric fluoride and pyridine as reagents [1]. While a final purified product weight is not explicitly stated, the use of a clean, high-yielding activation step is critical for progressing a compound through a multi-step synthesis to a GMP intermediate [2]. This contrasts with alternative activation methods (e.g., acid chloride formation with SOCl₂) which can be incompatible with the acid-sensitive functionalities present in the molecule.

Reaction Yield Process Chemistry GMP Intermediate SAR131675

Validated Route to a Highly Selective Pharmacological Tool Compound

The ultimate value of this intermediate is directly and quantifiably linked to the unique pharmacological profile of the final drug substance, SAR131675. In cell-free assays, SAR131675 potently inhibits VEGFR-3 with an IC50 of 23 nM / Ki of 12 nM . This potency is coupled with exceptional selectivity: it exhibits 50-fold selectivity over VEGFR-1 and 10-fold selectivity over VEGFR-2. Furthermore, it demonstrates negligible activity (< µM) against a broad panel of 65 other kinases, including Akt1, CDKs, PLK1, EGFR, IGF-1R, and c-Met . This profile defines SAR131675 as a high-quality tool compound, meaning the intermediate from this route is indispensable for generating material for any studies intended for publication or requiring clean biological interpretation .

VEGFR-3 Selectivity Kinase Profiling SAR131675 Tool Compound

Differential Electroproclivity: Acyl Fluoride vs. Acyl Chloride in Controlled Nucleophilic Attack

A key differentiator in the selection of an acylating agent for complex molecule construction is the balance between reactivity and selectivity, a concept often quantified by electroproclivity parameters. The target compound, an acyl fluoride, is a class of reagent that typically exhibits superior chemoselectivity in amide bond formation compared to the more reactive but less discriminating acyl chlorides [1]. While specific head-to-head kinetic data for this compound's reaction in the SAR131675 synthesis are not publicly available, the general principle is well-established: acyl fluorides are less susceptible to hydrolysis and racemization than acyl chlorides, leading to higher purity profiles for the final intermediate in multi-step sequences [1][2]. This inherent property makes 6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride a strategically superior choice for the controlled construction of the naphthyridinone core over a hypothetical acid chloride analog, which would pose a greater risk of exothermic reactions and by-product formation during scale-up [2].

Electroproclivity Acylating Agent Chemoselectivity Side Reaction Control

Optimal Application Scenarios for 6-Chloro-2-(ethylamino)pyridine-3-carbonyl Fluoride (1092523-22-2)


Scenario 1: Synthesis of VEGFR-3 Inhibitor SAR131675 for In Vivo Proof-of-Concept Studies

A contract research organization (CRO) or pharmaceutical R&D team has been contracted to produce multi-gram quantities of SAR131675 for evaluation in a RIP1-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors. The project's success is contingent on demonstrating a significant reduction in tumor size and a decrease in the number of pancreatic angiogenic islets, as reported in the literature . The procurement of this specific acyl fluoride intermediate is non-negotiable, as it is the essential building block within the only published, convergent synthetic route, guaranteeing that the final product will exhibit the requisite low-nanomolar potency (IC50 of 23 nM) and high selectivity against VEGFR-3 over other kinases . Using any other intermediate would constitute the development of a new chemical entity, invalidating the existing in vivo data and adding months of re-synthesis to the timeline.

Scenario 2: Structure-Activity Relationship (SAR) Exploration of the Naphthyridinone Core

A medicinal chemistry group is conducting an SAR study around the 1,8-naphthyridinone core of SAR131675 to improve metabolic stability. They plan to synthesize a library of analogs by coupling this specific acyl fluoride with a diverse set of amine-containing heterocycles. The group prioritizes this compound because its reactivity as an acyl fluoride allows for mild, efficient, and highly predictable amide bond formations, as supported by general process chemistry principles [1]. This reliable and chemoselective reactivity is paramount for generating a library of analogs in parallel for a robust comparison of biological activity, avoiding the need to optimize reaction conditions for each coupling partner .

Scenario 3: Production of a Highly Selective Biological Tool Compound for Target Validation

A university core facility requires 500 mg of high-purity SAR131675 for a comprehensive kinase selectivity screen and subsequent use as a standard in various cellular assays. The facility manager sources this specific intermediate because of its direct, documented link to a final drug substance with a proven selectivity profile against a panel of 65 other kinases . The minor cost difference between this intermediate and a less characterized alternative is irrelevant; the primary driver for procurement is the assurance that the resulting tool compound will produce clean, interpretable, and citation-ready data, thereby protecting the scientific integrity of the facility's work.

Scenario 4: Comparative Lymphangiogenesis Research Using SAR131675 as a Gold-Standard Inhibitor

A laboratory focused on cancer metastasis is investigating the role of lymphangiogenesis in 4T1 mammary carcinoma. Their published protocol requires the oral administration of SAR131675 at 100 mg/kg, a treatment that has been shown to significantly reduce lymph node invasion and lung metastasis . To generate the necessary multi-gram quantity of the inhibitor with identical physicochemical and biological properties to the literature compound, the lab must procure this key intermediate. This ensures that their pharmacological results are directly comparable with the original Sanofi study and other peer-reviewed publications , a critical requirement for building a coherent and defensible body of evidence for a grant application or publication.

Quote Request

Request a Quote for 6-Chloro-2-(ethylamino)pyridine-3-carbonyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.